molecular formula C10F18 B3416116 Perfluorodecalin CAS No. 60433-12-7

Perfluorodecalin

Cat. No. B3416116
CAS RN: 60433-12-7
M. Wt: 462.08 g/mol
InChI Key: UWEYRJFJVCLAGH-UHFFFAOYSA-N
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Patent
US07820426B2

Procedure details

Spherical HSF and CPMV were successfully self-assembled as a monolayer at the perfluorodecalin-water interfaces. The closely packed CPMV and HSF assembly at interfaces were then crosslinked with glutaraldehyde. These reactions did not disrupt the integrity of the BNP particles. In this study, perfluorodecalin droplets with diameters from 10 to 100 microns were obtained by adding perfluorodecalin into a dispersion of the fluorescently labeled CPMV or HSF in buffer solution, followed by shaking. The particles, dispersed in water, assembled at the perfluorodecalin-water interfaces, stabilizing the dispersion of the water droplets.
Name
perfluorodecalin water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:28])[C:11]2([F:12])[C:6]([F:21])([C:7]([F:20])([F:19])[C:8]([F:18])([F:17])[C:9]([F:16])([F:15])[C:10]2([F:14])[F:13])[C:5]([F:23])([F:22])[C:4]([F:25])([F:24])[C:3]1([F:27])[F:26].O.C(=O)CCCC=O>>[F:1][C:2]1([F:28])[C:11]2([F:12])[C:6]([F:21])([C:7]([F:19])([F:20])[C:8]([F:18])([F:17])[C:9]([F:16])([F:15])[C:10]2([F:14])[F:13])[C:5]([F:22])([F:23])[C:4]([F:24])([F:25])[C:3]1([F:26])[F:27] |f:0.1|

Inputs

Step One
Name
perfluorodecalin water
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(C(C(C2(C(C(C(C(C12F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C(C(C2(C(C(C(C(C12F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820426B2

Procedure details

Spherical HSF and CPMV were successfully self-assembled as a monolayer at the perfluorodecalin-water interfaces. The closely packed CPMV and HSF assembly at interfaces were then crosslinked with glutaraldehyde. These reactions did not disrupt the integrity of the BNP particles. In this study, perfluorodecalin droplets with diameters from 10 to 100 microns were obtained by adding perfluorodecalin into a dispersion of the fluorescently labeled CPMV or HSF in buffer solution, followed by shaking. The particles, dispersed in water, assembled at the perfluorodecalin-water interfaces, stabilizing the dispersion of the water droplets.
Name
perfluorodecalin water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:28])[C:11]2([F:12])[C:6]([F:21])([C:7]([F:20])([F:19])[C:8]([F:18])([F:17])[C:9]([F:16])([F:15])[C:10]2([F:14])[F:13])[C:5]([F:23])([F:22])[C:4]([F:25])([F:24])[C:3]1([F:27])[F:26].O.C(=O)CCCC=O>>[F:1][C:2]1([F:28])[C:11]2([F:12])[C:6]([F:21])([C:7]([F:19])([F:20])[C:8]([F:18])([F:17])[C:9]([F:16])([F:15])[C:10]2([F:14])[F:13])[C:5]([F:22])([F:23])[C:4]([F:24])([F:25])[C:3]1([F:26])[F:27] |f:0.1|

Inputs

Step One
Name
perfluorodecalin water
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(C(C(C2(C(C(C(C(C12F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C(C(C2(C(C(C(C(C12F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.